N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHFYQVZGICIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
The hydrazide reacts with phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring. This method is widely used due to its high efficiency, with yields reaching 70–85%.
Optimized Protocol :
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Molar Ratio : Hydrazide:POCl₃ = 1:3.
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Temperature : 110–120°C.
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Time : 8–12 hours.
Mechanistic Insight : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and ring closure.
Acetic Acid-Catalyzed Cyclization
In cases where POCl₃ is unsuitable, cyclization proceeds in acetic acid at elevated temperatures. This method is milder but requires longer reaction times (18–24 hours) and yields 60–75%.
Key Advantage : Avoids highly corrosive reagents, making it scalable for industrial production.
Introduction of the 2-Chlorophenylmethyl Carboxamide Group
The final step involves coupling the oxadiazole carboxylic acid with 2-chlorobenzylamine. This is achieved via two approaches:
Carboxylic Acid Activation with Oxalyl Chloride
The oxadiazole-2-carboxylic acid reacts with oxalyl chloride to form the acyl chloride, which subsequently couples with 2-chlorobenzylamine in dichloromethane (DCM). Triethylamine is added to neutralize HCl, driving the reaction to completion.
Typical Yields : 65–80%.
Conditions :
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Temperature : 0–5°C (acyl chloride formation); room temperature (coupling).
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Molar Ratio : Acid:oxalyl chloride:amine = 1:1.2:1.1.
Direct Amidation Using Coupling Agents
Modern protocols employ carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method minimizes side reactions and improves yields to 75–90%.
Example Protocol :
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Oxadiazole-2-carboxylic acid (1 mmol), EDC·HCl (1.2 mmol), HOBt (1.1 mmol) in DCM.
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Stir at room temperature for 1 hour.
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Add 2-chlorobenzylamine (1.1 mmol) and stir for 12 hours.
Characterization and Analytical Validation
Synthetic batches are validated using:
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (DMSO-d₆) : δ 7.41–7.68 (m, aromatic protons), 4.33 (s, CH₂), 14.43 (br, NH).
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High-Resolution Mass Spectrometry (HRMS) : m/z 313.74 [M+H]⁺.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Competing pathways may yield 1,2,4-oxadiazole isomers. Using bulky solvents (e.g., toluene) or low temperatures suppresses isomerization.
Scalability of Amidation
Industrial-scale reactions face difficulties in removing coupling agents. Recent advances suggest using polymer-supported reagents to streamline purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| POCl₃ Cyclization | 85 | 98 | High efficiency |
| Acetic Acid Cyclization | 75 | 97 | Low toxicity |
| EDC/HOBt Amidation | 90 | 99 | Minimal side reactions |
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can inhibit the growth of various cancer cell lines. A review highlighted that certain oxadiazole derivatives were tested against multiple cancer types, showing IC50 values significantly lower than established anticancer drugs .
Mechanism of Action
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis. The presence of the oxadiazole ring is crucial for these activities, as it participates in electron transfer processes that can lead to cellular damage in malignant cells .
Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its potential antimicrobial properties. Studies indicate that oxadiazoles can exhibit activity against a range of pathogens including bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
Material Science
Synthesis of Functional Materials
Oxadiazole derivatives are utilized in the synthesis of functional materials due to their unique electronic properties. They can serve as building blocks for polymers and other materials used in electronics and photonics. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and optical properties .
Photovoltaic Applications
Research suggests that oxadiazoles may also play a role in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them valuable in the development of efficient solar cells .
Biological Research
Inhibition Studies
Numerous studies have focused on the inhibition properties of this compound on specific enzymes or receptors involved in disease pathways. For example, some derivatives have shown potential as inhibitors of kinases associated with cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure could significantly enhance their potency against specific cancer types .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Significant inhibition against various cancer cell lines; potential for new antibiotics |
| Material Science | Functional materials and photovoltaics | Enhancements in thermal stability and optical properties; use as building blocks in polymers |
| Biological Research | Enzyme inhibition studies | Effective inhibitors of kinases linked to cancer; structure modifications enhance activity |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Substituted Oxadiazole Carboxamides
Compounds from Molecules (2013) with the 5-phenyl-1,3,4-oxadiazole-2-carboxamide backbone include:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 6c | 4-Methoxybenzylidene | 41 | 166–167 | C=N (1610), C=O amide (1670) |
| 6d | 4-Nitrobenzylidene | 88 | 295–296 | C=N (1615), C=O amide (1665) |
| 6e | 3-Phenylallylidene | 91 | 158–159 | C=N (1605), C=O amide (1675) |
These analogs demonstrate that electron-withdrawing groups (e.g., nitro in 6d ) increase melting points and reaction yields compared to electron-donating groups (e.g., methoxy in 6c ) .
Sulfonamide-Functionalized Oxadiazoles
Compounds like N-(anilinocarbonyl)-5-phenyl-1,3,4-oxadiazole-2-sulfonamide (953, R=H) exhibit pesticidal activity against Cephalosporium saccharii and Helminthosporium oryzae, highlighting the role of sulfonamide substituents in bioactivity .
Thiadiazole and Isoxazolidinone Analogs
5-Phenyl-1,3,4-Thiadiazol-2-amines
In Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives show acetylcholinesterase (AChE) inhibition, with melting points ranging from 212–214°C .
Isoxazolidinone Derivatives
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone (CAS 81777-89-1) shares the 2-chlorobenzyl motif but lacks the oxadiazole-carboxamide framework.
Data Tables for Key Analogs
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Implications
Synthetic Accessibility : The target compound can likely be synthesized via cyclization of carbohydrazides, as demonstrated for analogs in Molecules (2013), though yields may vary with substituent choice .
Bioactivity Potential: The 2-chlorobenzyl group is associated with pesticidal (e.g., cumyluron ) and enzyme-inhibiting activity (e.g., AChE ), suggesting dual applications.
Structure-Activity Relationships (SAR) :
Biological Activity
N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C15H12ClN3O
- Molar Mass : 283.73 g/mol
- CAS Number : Not specified in the search results but can be derived from related compounds.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance:
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Cytotoxicity Studies :
- In vitro studies have demonstrated that certain oxadiazole derivatives show significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds typically range from 1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored:
- Efficacy Against Bacterial Strains :
- Mechanistic Insights :
Anticonvulsant Activity
Research into the anticonvulsant properties of oxadiazole derivatives indicates potential therapeutic applications:
- Evaluation in Animal Models :
- Chemical Modifications :
Case Studies and Research Findings
A selection of studies highlights the biological activities of this compound and its derivatives:
Q & A
Basic Questions
Q. What established synthetic routes are available for N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method optimized for oxadiazole formation . Alternatively, cyclization of hydrazide precursors with trichloromethyl chloroformate (diphosgene) under reflux conditions (80–100°C, 6–8 hours) yields the 1,3,4-oxadiazole core. Post-functionalization of the carboxamide group can be achieved by coupling with 2-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Which structural characterization techniques are critical for confirming the identity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
| Technique | Key Data Points | Purpose |
|---|---|---|
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), C-N (1250 cm⁻¹) | Confirm oxadiazole and carboxamide groups |
| NMR (¹H/¹³C) | Aromatic protons (δ 7.2–8.1 ppm), methylene (δ 4.5–4.8 ppm) | Assign substituent positions |
| X-ray Crystallography | Bond lengths (C-O: ~1.36 Å, C-N: ~1.32 Å) | Validate planar oxadiazole geometry |
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the oxadiazole pharmacophore (e.g., kinase inhibition, antimicrobial susceptibility). Use dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases) and validate via triplicate runs. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines .
Advanced Questions
Q. How can inconsistencies in synthetic yields be addressed during scale-up?
- Methodological Answer : Yield variations often stem from competing side reactions (e.g., hydrolysis of the oxadiazole ring). Mitigate by:
- Optimizing Solvent Polarity : Use dichloromethane (low polarity) to suppress hydrolysis .
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency .
- Inline Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
- Prodrug Modification : Introduce ester groups to enhance membrane permeability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidative demethylation) .
- Computational ADME Modeling : Predict logP and pKa via tools like Schrödinger’s QikProp to guide structural tweaks .
Q. How can computational modeling improve structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize substituent modifications .
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the 2-chlorophenyl group with IC₅₀ values to predict activity trends .
- MD Simulations : Assess oxadiazole ring rigidity under physiological conditions (e.g., 310 K, 1 atm) to optimize binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
